Structural Differentiation: The Cyclic 11,12-Carbonate Bridge Confers Unique Molecular Identity Versus Simple Enol Ether Impurities
Cycloester Erythromycin Enol Ether (CAS 58781-38-7) is distinguished from Erythromycin A Enol Ether (CAS 33396-29-1, EP Impurity E) by the presence of a cyclic 11,12-carbonate ester bridge fused to the 8,9-didehydro-9-deoxo-6,9-epoxy macrolactone core . This structural modification increases the molecular weight from 715.92 g/mol (C37H65NO12) in Erythromycin A Enol Ether to 741.91 g/mol (C38H63NO13) in Cycloester Erythromycin Enol Ether—a mass difference of +25.99 Da—and introduces a distinct chromophore that alters UV absorption properties . The cycloester functionality also modifies the compound's fragmentation pattern in LC-MS analysis, requiring independent reference standards for unequivocal peak assignment .
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | C38H63NO13; MW = 741.91 g/mol; contains cyclic 11,12-carbonate bridge fused to enol ether macrolide |
| Comparator Or Baseline | Erythromycin A Enol Ether (EP Impurity E, CAS 33396-29-1): C37H65NO12; MW = 715.92 g/mol; no cyclic carbonate |
| Quantified Difference | ΔMW = +25.99 Da; ΔFormula = +CO2 equivalent; distinct UV λmax and MS/MS fragmentation pattern |
| Conditions | Structural assignment by NMR (1H, 13C), high-resolution MS, and HPLC-UV; inferred from published erythromycin degradation pathway literature |
Why This Matters
Without the cycloester-specific reference standard, the cyclic carbonate impurity can be misidentified as a simple enol ether, leading to erroneous impurity profiling and potential batch rejection in regulatory submissions.
